VPC 23019

Vue d'ensemble

Description

VPC 23019 est un composé synthétique qui agit comme un antagoniste compétitif aux récepteurs de la sphingosine-1-phosphate-1 et de la sphingosine-1-phosphate-3. Il est également un agoniste des récepteurs de la sphingosine-1-phosphate-4 et de la sphingosine-1-phosphate-5. Ce composé est un analogue de la sphingosine 1-phosphate contenant un amide aromatique et a été largement utilisé dans la recherche scientifique en raison de sa capacité à moduler les récepteurs de la sphingosine-1-phosphate .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de VPC 23019 implique la condensation du groupe carboxy de l’O-phospho-D-sérine avec le groupe amino de la m-octylaniline. La réaction nécessite généralement l’utilisation d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le composé est généralement purifié à l’aide de techniques chromatographiques et caractérisé à l’aide de méthodes spectroscopiques .

Analyse Des Réactions Chimiques

Types de réactions : VPC 23019 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire à l’azote de l’amide ou sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.

Substitution : Des nucléophiles comme le méthylate de sodium dans le méthanol.

Principaux produits :

Oxydation : Dérivés oxydés du cycle aromatique.

Réduction : Dérivés d’amide réduits.

Substitution : Composés aromatiques substitués.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la modulation des récepteurs de la sphingosine-1-phosphate.

Biologie : Employé dans des expériences pour comprendre les voies de signalisation cellulaire impliquant la sphingosine-1-phosphate.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies liées à la signalisation de la sphingosine-1-phosphate, telles que le cancer et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sphingosine-1-phosphate

Applications De Recherche Scientifique

Cardiovascular Health

VPC 23019 has been utilized in studies investigating its effects on cardiovascular health. Its antagonistic properties at S1P receptors can influence vascular smooth muscle cell behavior and endothelial function. For instance, research indicates that this compound may affect vasoconstriction responses mediated by S1P3, suggesting potential applications in managing cardiovascular disorders .

Cancer Research

The compound's ability to modulate sphingosine-1-phosphate signaling pathways has led to investigations into its potential as a therapeutic agent in cancer treatment. Studies have shown that this compound can inhibit tumor cell proliferation and migration in vitro, indicating its promise as an adjunct therapy in oncology .

Immune Modulation

This compound is extensively used in immunological studies to explore the role of sphingosine-1-phosphate in lymphocyte trafficking and immune responses. By inhibiting S1P receptor signaling, researchers can assess the impact on immune cell migration and activation, providing insights into autoimmune diseases and inflammatory conditions .

Case Study 1: Inhibition of Endothelial Progenitor Cell Proliferation

A study investigated the effects of sphingosine-1-phosphate on endothelial progenitor cells (EPCs) and found that pretreatment with this compound significantly inhibited EPC proliferation. The findings suggest that S1P promotes EPC survival through the PI3K/Akt pathway, which can be effectively blocked by this compound, highlighting its potential therapeutic applications in cardiovascular diseases .

Case Study 2: Impact on Tumor Cell Dynamics

In another study focusing on tumor biology, this compound was shown to reduce the migration of cancer cells through inhibition of S1P signaling pathways. This study underscores the compound's potential utility in developing anti-cancer therapies aimed at reducing metastatic spread .

Data Table: Summary of Research Findings

| Application Area | Effects Observed | Potential Implications |

|---|---|---|

| Cardiovascular Health | Inhibition of vasoconstriction | Management of hypertension and vascular disorders |

| Cancer Research | Reduced proliferation and migration of tumor cells | Development of adjunct therapies for cancer treatment |

| Immune Modulation | Altered lymphocyte migration and activation | Insights into autoimmune disease management |

Mécanisme D'action

VPC 23019 exerce ses effets en se liant aux récepteurs de la sphingosine-1-phosphate. En tant qu’antagoniste compétitif des récepteurs de la sphingosine-1-phosphate-1 et de la sphingosine-1-phosphate-3, il inhibe la liaison de la sphingosine-1-phosphate, bloquant ainsi ses voies de signalisation. Cette modulation affecte divers processus cellulaires, notamment la migration cellulaire, la prolifération et la survie .

Composés similaires :

Chlorhydrate de fingolimod : Un autre modulateur des récepteurs de la sphingosine-1-phosphate utilisé dans le traitement de la sclérose en plaques.

SEW2871 : Un agoniste sélectif du récepteur de la sphingosine-1-phosphate-1.

JTE-013 : Un antagoniste sélectif du récepteur de la sphingosine-1-phosphate-2

Unicité de this compound : this compound est unique en raison de son double rôle d’antagoniste aux récepteurs de la sphingosine-1-phosphate-1 et de la sphingosine-1-phosphate-3 et d’agoniste aux récepteurs de la sphingosine-1-phosphate-4 et de la sphingosine-1-phosphate-5. Cette double fonctionnalité lui permet de moduler plusieurs voies de signalisation, ce qui en fait un outil précieux dans la recherche .

Comparaison Avec Des Composés Similaires

Fingolimod Hydrochloride: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.

SEW2871: A selective agonist for sphingosine-1-phosphate-1 receptor.

JTE-013: A selective antagonist for sphingosine-1-phosphate-2 receptor

Uniqueness of VPC 23019: this compound is unique due to its dual role as an antagonist at sphingosine-1-phosphate-1 and sphingosine-1-phosphate-3 receptors and an agonist at sphingosine-1-phosphate-4 and sphingosine-1-phosphate-5 receptors. This dual functionality allows it to modulate multiple signaling pathways, making it a valuable tool in research .

Activité Biologique

VPC 23019 is a selective antagonist of sphingosine-1-phosphate (S1P) receptors, specifically S1P1 and S1P3. Its chemical structure is described as phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester, and it has been studied for its effects on various biological processes, particularly in the context of cardiovascular and neurological functions.

This compound functions by inhibiting the signaling pathways activated by S1P, a bioactive lipid involved in numerous physiological processes such as cell proliferation, survival, migration, and angiogenesis. S1P exerts its effects through five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. This compound has demonstrated significant antagonistic activity against S1P1 and S1P3 with reported pK_i values of 7.86 and 5.93 respectively .

Inhibition of Cell Migration and Angiogenesis

This compound has been shown to abolish S1P-induced cell migration and tube formation in endothelial cells. Specifically, it inhibits the stimulation of Rac proteins that are crucial for cytoskeletal reorganization during cell migration . In studies using mouse vascular endothelial cells, this compound effectively blocked the migratory response induced by S1P, highlighting its potential applications in conditions characterized by excessive angiogenesis or metastasis.

Impact on Vascular Function

In vascular studies, this compound has been observed to influence vasoconstriction responses. For instance, it significantly increased S1P-induced vasoconstriction in rat models with intact endothelium but did not alter responses in preparations without endothelium . This suggests that this compound may modulate vascular tone through interactions with endothelial signaling pathways.

Case Study: Neuroprotective Effects

A notable study demonstrated that this compound blocked the neuroprotective effects of FTY720 (a pro-drug that activates S1P receptors) in a model of cerebral ischemia. The presence of this compound led to increased neuronal death following transient middle cerebral artery occlusion (MCAO), indicating its role in inhibiting protective signaling pathways mediated by S1P .

Table: Summary of Biological Activities

Propriétés

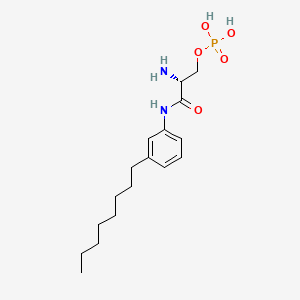

IUPAC Name |

[(2R)-2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUSUGVVWGNKFE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC(=CC=C1)NC(=O)[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate (VPC23019)?

A1: (R)-2-Amino-3-((3-octylphenyl)amino)-3-oxopropyl dihydrogen phosphate, commonly known as VPC23019, is a synthetic compound that acts as an antagonist for specific sphingosine-1-phosphate receptors (S1PRs).

Q2: How does VPC23019 exert its antagonistic effects?

A2: VPC23019 binds to S1PR1 and S1PR3, preventing the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). [, , , , , , , , , , , , , , , , ] This competitive inhibition disrupts downstream signaling pathways normally activated by S1P.

Q3: What are the downstream effects of VPC23019's antagonism of S1PR1 and S1PR3?

A3: Blocking S1PR1 and/or S1PR3 with VPC23019 has been shown to:

- Reduce adipocyte hypertrophy and improve glucose tolerance in mice fed a high-fat diet. [] This effect is linked to the inhibition of S1PR2 signaling, which promotes adipocyte hypertrophy and insulin resistance.

- Abolish the protective effect of S1P on platelet-activating factor (PAF)-induced endothelial gap formation and increased hydraulic conductivity in rat mesenteric venules. []

- Decrease IgE/antigen-dependent degranulation and secretion of inflammatory mediators like IL-6, TNF-α, and MCP-1 from mast cells. [] This suggests a role for S1P/S1PR2 signaling in mast cell activation.

- Attenuate eosinophilic inflammation in an ovalbumin-induced asthma model in mice. []

- Reduce neuronal death after transient middle cerebral artery occlusion (MCAO) in rats by preserving Akt and ERK phosphorylation, maintaining Bcl-2 expression, and decreasing cleaved caspase-3 expression. []

- Inhibit proliferation and enhance adipogenic differentiation of preadipocytes, while S1PR2 antagonism has the opposite effects. [] This highlights the opposing roles of S1PR1/3 and S1PR2 in adipocyte biology.

- Block the increase in intracellular calcium ([Ca2+]i) and Rho activation induced by S1P in human coronary artery smooth muscle cells. [] This indicates that S1PR3 is involved in S1P-induced vasoconstriction.

Q4: What is the significance of the diverse downstream effects observed upon VPC23019 treatment?

A4: The wide array of effects highlights the complex and context-dependent roles of S1PR1 and S1PR3 in various physiological and pathological processes. This underscores the importance of understanding the specific cell types and signaling pathways involved in each context to predict the outcome of VPC23019 treatment.

Q5: What is the molecular formula and weight of VPC23019?

A5: Unfortunately, the research papers provided do not explicitly state the molecular formula and weight of VPC23019. To obtain this information, it is recommended to consult chemical databases or the manufacturer's documentation.

Q6: Is there any spectroscopic data available for VPC23019?

A6: The research papers provided do not include detailed spectroscopic data for VPC23019. To access this information, it is advisable to refer to specialized chemical databases, publications focusing on its structural characterization, or contact the compound's manufacturer.

Q7: What is known about the material compatibility and stability of VPC23019 under various conditions?

A7: The provided research papers primarily focus on the biological effects and mechanisms of action of VPC23019. They do not delve into its material compatibility, stability under different environmental conditions, or degradation pathways. For this information, it is recommended to consult chemical stability databases, material safety data sheets, or reach out to the manufacturer.

Q8: Are there specific formulation strategies for VPC23019 to enhance its stability, solubility, or bioavailability?

A8: The provided research papers do not elaborate on specific formulation strategies employed for VPC23019. Formulation approaches are typically proprietary information held by pharmaceutical companies and may be revealed in patents or during drug development disclosures.

Q9: How has VPC23019 been used in in vitro studies?

A9: In in vitro studies, VPC23019 has been used to:

- Investigate the role of S1PR1 and S1PR3 in various cellular processes, including cell proliferation, migration, differentiation, and apoptosis. [, , , , , , , , , , , , , , , , , , ] For example, VPC23019 has been used to study the effects of S1P on endothelial cells, smooth muscle cells, mast cells, and immune cells.

- Elucidate the signaling pathways downstream of S1PR1 and S1PR3 activation. [, , , , , , , , , , , , , , ] Researchers have employed VPC23019 to investigate the involvement of various kinases, such as ERK, Akt, and Rho kinase, in S1P-mediated cellular responses.

- Assess the potential of targeting S1PR1 and S1PR3 for therapeutic purposes. [, , , , , , , , , , , , , , , , , , ] VPC23019 has been utilized in preclinical studies to evaluate its efficacy in models of various diseases, including obesity, diabetes, cardiovascular disease, and neurological disorders.

Q10: How has VPC23019 been used in in vivo studies?

A10: In in vivo studies, VPC23019 has been used to:

- Validate the findings of in vitro studies and confirm the role of S1PR1 and S1PR3 in animal models of disease. [, , , , , , , , , , , , , , , , , , ] For instance, VPC23019 has been administered to rodents to study its effects on glucose metabolism, blood pressure, and inflammation.

- Explore the therapeutic potential of S1PR1 and S1PR3 antagonism in various disease models. [, , , , , , , , , , , , , , , , , , ] Researchers have investigated the effects of VPC23019 in preclinical models of conditions like asthma, stroke, and transplant rejection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.